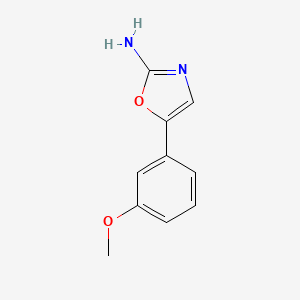

5-(3-Methoxyphenyl)oxazol-2-amine

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are a class of five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. ontosight.ai This structural motif is of significant interest in modern chemical research, particularly in the field of medicinal chemistry, due to the diverse biological activities exhibited by these compounds. ontosight.aitandfonline.comsemanticscholar.org The oxazole nucleus is considered a valuable scaffold for the development of novel therapeutic agents. tandfonline.comsemanticscholar.orgnumberanalytics.com

The versatility of the oxazole ring allows it to interact with various enzymes and receptors within biological systems through a range of non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and van der Waals forces. tandfonline.comsemanticscholar.orgjetir.org This has led to the development of numerous oxazole-containing compounds with a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. ontosight.ainumberanalytics.com Beyond pharmaceuticals, oxazole derivatives have also found applications in agrochemicals and materials science. tandfonline.comsemanticscholar.orgnumberanalytics.com The synthesis of these derivatives is a key area of research, with various methods being developed to access this important heterocyclic system. ontosight.ainumberanalytics.com

Structural Context of 5-(3-Methoxyphenyl)oxazol-2-amine within the Oxazol-2-amine Scaffold

The compound this compound belongs to the N,5-diaryloxazole-2-amine class of molecules. This structural framework is recognized as a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous biologically active compounds. estranky.sk

The core of this molecule is the oxazol-2-amine scaffold. The 2-aminooxazole moiety is considered a privileged scaffold in medicinal chemistry. scispace.comresearchgate.net It is an isostere of the 2-aminothiazole (B372263) nucleus, a common feature in many drugs, meaning it has a similar shape and electronic configuration. scispace.comacs.org This substitution of a sulfur atom in the thiazole (B1198619) ring with an oxygen atom can offer advantages such as improved solubility and a different metabolic profile. acs.org

In this compound, the oxazole ring is substituted at two key positions. The "5-" position features a 3-methoxyphenyl (B12655295) group. The methoxy (B1213986) (-OCH3) group on the phenyl ring can influence the molecule's electronic properties and its ability to form hydrogen bonds. The "2-" position is substituted with an amine (-NH2) group, which is a key feature of the oxazol-2-amine scaffold and is crucial for its biological interactions. The specific arrangement of these functional groups—the oxazole ring, the 3-methoxyphenyl substituent, and the 2-amino group—defines the unique chemical properties and potential biological activity of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAJFVMZRLWMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Methoxyphenyl Oxazol 2 Amine and Its Analogs

Cyclization Reactions for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a critical step in the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine. Various cyclization strategies have been developed, ranging from classical methods to modern electrochemical and energy-assisted techniques.

Classical Approaches: α-Azidoacetophenone and Isothiocyanate Condensation

One of the classical methods for the synthesis of 2-aminooxazoles involves the reaction of α-azidoacetophenones with isothiocyanates. This method, while established, often requires careful handling of potentially hazardous azide (B81097) intermediates. The reaction proceeds through a mechanism involving the in situ formation of a carbodiimide, which then undergoes intramolecular cyclization to form the oxazole ring. While specific examples for this compound are not extensively detailed in recent literature, the general applicability of this method to a range of substituted α-azidoacetophenones and isothiocyanates is well-documented.

Urea-Mediated Cyclization Reactions

A more direct and often higher-yielding approach involves the condensation of α-bromoacetophenones with urea (B33335). This method has been successfully applied to the synthesis of various 4-aryl-2-aminooxazoles. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and can be significantly accelerated with microwave irradiation. For instance, the reaction of a p-substituted 2-bromoacetophenone (B140003) with urea in DMF under microwave irradiation at 138 °C for 20 minutes has been shown to produce the corresponding 2-amino-4-aryloxazole in good yields. nih.gov This approach offers a straightforward route to the desired oxazole core, avoiding the use of azide intermediates.

A study on the synthesis of 2-amino-4-aryloxazoles optimized a two-step method involving the condensation of α-bromoacetophenones with urea, followed by a Buchwald-Hartwig cross-coupling. nih.gov The initial condensation was explored with variations in solvent and heating methods, highlighting the efficiency of microwave irradiation. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| α-bromo-4'-methylacetophenone, Urea | DMF, MW, 138°C, 20 min | 4-(p-tolyl)oxazol-2-amine | Not specified in abstract | nih.gov |

| p-substituted 2-bromoacetophenones, Urea | DMF, MW (35 W), 138°C, 20 min | 2-amino-4-(p-phenylsubstituted)oxazoles | Not specified in abstract | nih.gov |

Electrochemical Strategies for Oxazol-2-amine Construction

Electrochemical synthesis has emerged as a green and efficient alternative for the construction of oxazol-2-amine derivatives. A practical protocol has been developed for the electrochemical desulfurative cyclization of isothiocyanates and α-amino ketones. organic-chemistry.org This method operates under metal-free and external-oxidant-free conditions, relying on the in situ generation of iodine to facilitate the intermolecular C–O and C–N bond formation. The reaction proceeds in moderate to excellent yields and has been successfully scaled up. organic-chemistry.org

The optimized conditions for this electrochemical synthesis involve using n-butylammonium iodide (nBu4NI) as the electrolyte and triethylamine (B128534) (Et3N) as a base in a mixture of acetonitrile (B52724) and methanol (B129727) at 0°C under a constant current. organic-chemistry.org

| Starting Materials | Electrolyte/Base | Solvent | Current (mA) | Yield (%) | Reference |

| Isothiocyanates, α-Amino Ketones | nBu4NI / Et3N | MeCN/MeOH | 15 | Moderate to Excellent | organic-chemistry.org |

Another electrochemical approach involves the synthesis of polysubstituted oxazoles from aromatic ketones and benzylamines using potassium iodide as a supporting electrolyte and mediator. This method is also performed in an undivided cell at room temperature, offering a convenient and efficient route to oxazole derivatives.

Sonochemical and Microwave-Assisted Synthetic Routes

The application of non-conventional energy sources like ultrasound and microwaves has been shown to significantly enhance the efficiency of oxazole synthesis.

Sonochemical Synthesis: The ultrasound-assisted synthesis of aminooxazole derivatives from phenacyl bromide derivatives and urea has been reported. organic-chemistry.org This method, utilizing a deep eutectic solvent as the medium, demonstrated a remarkable rate enhancement, affording a 90% yield in just 8 minutes compared to 69% yield in 3.5 hours with conventional heating. organic-chemistry.org The use of ultrasound not only accelerated the reaction but also improved the crystallinity of the product. organic-chemistry.org

| Reactants | Method | Solvent | Time | Yield (%) | Reference |

| Phenacyl bromide derivatives, Urea | Ultrasound | Deep Eutectic Solvent | 8 min | 90 | organic-chemistry.org |

| Phenacyl bromide derivatives, Urea | Thermal | Deep Eutectic Solvent | 3.5 h | 69 | organic-chemistry.org |

Microwave-Assisted Synthesis: As mentioned in section 2.1.2, microwave irradiation is a highly effective tool for accelerating the urea-mediated synthesis of 2-aminooxazoles. nih.govnih.gov The rapid heating and increased reaction rates associated with microwave synthesis often lead to higher yields and cleaner reaction profiles in shorter timeframes. The synthesis of various heterocyclic compounds, including pyrazoles and triazoles, has also been significantly improved through microwave-assisted protocols, highlighting the broad applicability of this technology in heterocyclic chemistry. rsc.orglew.romdpi.comnih.gov

Regioselective Functionalization and Derivatization

Once the this compound core is synthesized, further functionalization can be carried out to generate a library of analogs. Regioselective reactions are crucial for introducing substituents at specific positions of the oxazole ring or the phenyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The Buchwald-Hartwig amination, for example, is widely used for the formation of C-N bonds and can be employed to introduce various amino groups onto the oxazole scaffold, provided a suitable halide is present. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions. nih.govrsc.orgnih.gov Ligands such as BrettPhos and RuPhos have shown broad applicability in the Pd-catalyzed C-N cross-coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides. rsc.orgnih.gov

Regioselective C-H functionalization offers a more direct approach to derivatization, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of anilides has been demonstrated as a viable method for forming biphenyl (B1667301) structures. This oxidative coupling can be achieved with Pd(OAc)2 in the presence of an oxidant and a suitable solvent system.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring, which can then serve as a handle for further cross-coupling reactions. The regioselectivity of bromination is influenced by the directing effects of the substituents on the aromatic ring. For a 3-methoxyphenyl (B12655295) group, bromination is expected to occur at the positions ortho and para to the methoxy (B1213986) group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure scalability. For the synthesis of this compound and its analogs, several parameters can be tuned for each synthetic methodology.

For urea-mediated cyclizations , key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometric ratio of reactants. As demonstrated, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov

In electrochemical synthesis , the current density, choice of electrolyte, base, and solvent system are crucial variables that affect the efficiency and selectivity of the reaction. The optimization of these parameters led to the development of a robust protocol for the synthesis of oxazol-2-amines. organic-chemistry.org

For sonochemical synthesis , the frequency and power of the ultrasound, as well as the reaction temperature and solvent, can be optimized to maximize the rate and yield of the reaction. The use of deep eutectic solvents has shown promise in this context. organic-chemistry.org

In palladium-catalyzed cross-coupling reactions , the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent are all interconnected and must be carefully screened for each specific substrate combination to achieve optimal results. For instance, the Buchwald-Hartwig amination often requires strong bases like sodium tert-butoxide and specific ligands to facilitate the catalytic cycle efficiently. nih.govrsc.orgnih.gov

The following table provides a summary of representative reaction conditions and yields for the synthesis of 2-aminooxazole derivatives from the literature, which can serve as a starting point for the optimization of the synthesis of this compound.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Urea-Mediated | α-bromo-4'-methylacetophenone, Urea | MW, 138°C | DMF | 20 min | - | nih.gov |

| Electrochemical | Isothiocyanates, α-Amino Ketones | nBu4NI, Et3N, 15 mA | MeCN/MeOH | - | Moderate-Excellent | organic-chemistry.org |

| Sonochemical | Phenacyl bromide, Urea | Ultrasound | Deep Eutectic Solvent | 8 min | 90 | organic-chemistry.org |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd catalyst, Ligand, Base | Various | Varies | High | nih.govrsc.orgnih.gov |

Mechanistic Studies of Synthetic Pathways

The synthesis of this compound and its analogs often involves multi-step reaction sequences. Understanding the underlying mechanisms of these synthetic pathways is crucial for optimizing reaction conditions, improving yields, and enabling the rational design of new synthetic routes. This section delves into the mechanistic details of key transformations involved in the formation of the 5-aryloxazol-2-amine scaffold, primarily focusing on the widely employed two-step approach involving the condensation of an α-bromoacetophenone with urea, followed by a cross-coupling reaction.

A plausible mechanistic pathway for the formation of the 2-aminooxazole ring from an α-haloketone and urea is analogous to the well-established Hantzsch thiazole (B1198619) synthesis. The reaction is thought to proceed through the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of urea on the electrophilic carbon of the carbonyl group of the α-bromoacetophenone. This step is often acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral intermediate, which then rearranges to a more stable hemiaminal-like intermediate.

Intramolecular Cyclization: The second amino group of the urea derivative then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom. This step proceeds via an intramolecular SN2 reaction, leading to the formation of a five-membered ring, a 2-imino-oxazoline intermediate.

Dehydration and Tautomerization: The final step involves the elimination of a molecule of water (dehydration) from the cyclized intermediate to form the aromatic oxazole ring. This is followed by tautomerization of the exocyclic imino group to the more stable amino group, yielding the final 2-aminooxazole product.

The reaction conditions, such as the choice of solvent and the presence of a base or acid catalyst, can significantly influence the rate and efficiency of each of these steps. While the traditional Hantzsch protocol for 2-aminothiazoles is highly efficient, its direct application for the synthesis of 2-aminooxazoles using N-substituted ureas has been reported to be less straightforward, sometimes resulting in poor yields. acs.org This suggests that the nature of the nucleophile (urea vs. thiourea) plays a critical role in the reaction mechanism and outcome.

An alternative and often more effective approach for synthesizing N-substituted 2-aminooxazoles involves a two-step process: initial formation of the 2-amino-4-aryloxazole followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. acs.org This method allows for greater diversity in the substituent on the amino group.

The catalytic cycle for the Buchwald-Hartwig cross-coupling in this context is proposed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The 2-aminooxazole substrate coordinates to the Pd(II) center, displacing one of the ligands. A base is required to deprotonate the amine, forming an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For instance, the use of bulky electron-rich phosphine ligands, such as X-Phos, has been shown to be effective in promoting the coupling of 2-aminooxazoles with aryl halides. acs.org

The electronic nature of the substituents on the aryl halide can also influence the reaction rate and yield. Electron-donating groups on the aryl halide have been observed to result in better yields compared to electron-withdrawing groups in some cases, which can be attributed to their effect on the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org

| Entry | Aryl Halide Substituent | Position of Substituent | Yield (%) |

|---|---|---|---|

| 1 | -OCH3 (EDG) | ortho | 71 |

| 2 | -OCH3 (EDG) | meta | 48 |

| 3 | -OCH3 (EDG) | para | 55 |

| 4 | -F (EWG) | ortho | 59 |

| 5 | -F (EWG) | meta | 37 |

| 6 | -F (EWG) | para | 42 |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Methoxy (B1213986) Substituents on Biological Activity

The methoxy (-OCH₃) group is a common substituent in medicinal chemistry, capable of influencing a compound's potency, selectivity, and pharmacokinetic properties through electronic and steric effects, as well as by providing a potential hydrogen bond acceptor. In the context of 5-phenyloxazole (B45858) derivatives, the position of the methoxy group on the phenyl ring is a critical determinant of biological activity.

SAR studies on 2-anilino-5-aryloxazoles as VEGFR2 inhibitors revealed distinct effects based on methoxy group placement on the 5-phenyl ring. While a single methoxy group at the para-position (4-position) resulted in a compound with an enzymatic IC₅₀ of 0.43 µM, moving the methoxy group to the meta-position (3-position), as in the parent compound of this article's focus, led to a slight decrease in potency (IC₅₀ = 0.51 µM). A more significant loss of activity was observed with an ortho-methoxy substituent (2-position), which yielded an IC₅₀ of 1.1 µM. This suggests that steric hindrance from the ortho group may disrupt the optimal orientation of the phenyl ring within the target's binding site. The addition of multiple methoxy groups, such as a 3,4,5-trimethoxy substitution, did not significantly improve potency over the single para-methoxy analog. estranky.sk

| Compound | 5-Phenyl Ring Substituent | VEGFR2 IC₅₀ (µM) |

|---|---|---|

| 1 | 4-Methoxy | 0.43 |

| 2 | 3-Methoxy | 0.51 |

| 3 | 2-Methoxy | 1.1 |

| 4 | 3,4,5-Trimethoxy | 0.45 |

Positional and Electronic Effects of Aryl Substituents

Beyond the methoxy group, the electronic nature and position of other substituents on the 5-aryl ring play a crucial role in modulating biological activity. The exploration of a variety of functional groups, from electron-donating to electron-withdrawing, provides a clearer picture of the binding pocket's requirements.

In the 2-anilino-5-aryloxazole series targeting VEGFR2, substitutions at the meta-position of the 5-phenyl ring were extensively investigated. The unsubstituted 5-phenyl analog served as a baseline with a VEGFR2 IC₅₀ of 0.54 µM. Introducing a meta-amino group (-NH₂) slightly improved potency (IC₅₀ = 0.33 µM). However, converting this amino group to a dimethylamino group (-N(CH₃)₂) was detrimental to activity (IC₅₀ = 1.6 µM). estranky.sk

A significant enhancement in potency was achieved by introducing substituents capable of forming specific interactions. For example, a 3-(2-hydroxyethyl)aminomethyl substituent led to a potent compound with an IC₅₀ of 0.038 µM. This improvement is likely due to the formation of favorable hydrogen bonds within the kinase's active site. Similarly, replacing the phenyl ring with a pyridine (B92270) ring (a bioisosteric replacement) also had a profound effect. A 3-pyridyl group at the 5-position of the oxazole (B20620) resulted in one of the most potent analogs, with a VEGFR2 IC₅₀ of 0.019 µM. estranky.sk In contrast, studies on a different series of N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase (5-LOX) inhibitors suggested that the electronic effects of substituents on the 5-phenyl ring did not significantly impact their inhibitory potency. jst.go.jp This highlights that the influence of these substituents is target-dependent.

| Compound | 5-Aryl Ring and Substituent | VEGFR2 IC₅₀ (µM) |

|---|---|---|

| 5 | Phenyl (unsubstituted) | 0.54 |

| 6 | 3-Aminophenyl | 0.33 |

| 7 | 3-(Dimethylamino)phenyl | 1.6 |

| 8 | 3-((2-Hydroxyethyl)aminomethyl)phenyl | 0.038 |

| 9 | Pyridin-3-yl | 0.019 |

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, or metabolic properties. For the 5-(3-methoxyphenyl)oxazol-2-amine scaffold, bioisosteric replacements can be considered for both the central oxazole ring and the peripheral aryl group.

Aryl Group Bioisosteres: The 5-phenyl ring can also be replaced with other aromatic systems to probe for new interactions or improve physicochemical properties. As noted previously, replacing the 5-phenyl ring with a pyridyl ring in the VEGFR2 inhibitor series was a highly successful strategy. Specifically, the 5-(pyridin-3-yl) analog was significantly more potent than the 5-phenyl analog. estranky.sk X-ray crystallography revealed that the orientation of the 2-pyridyl and 3-pyridyl rings in the binding site differed, highlighting the subtle but critical impact of heteroatom placement on molecular interactions. capes.gov.br This demonstrates that heteroaromatic rings can serve as effective bioisosteres for the phenyl group, offering opportunities to fine-tune binding and improve properties like solubility.

Rational Design of Novel Analogs for Enhanced Efficacy and Selectivity

Rational drug design utilizes the insights gained from SAR studies to create new molecules with improved therapeutic profiles. The goal is to optimize potency against the intended target while minimizing off-target effects, thereby enhancing selectivity and reducing potential toxicity.

The development of 2-anilino-5-aryloxazoles as VEGFR2 inhibitors serves as a clear example of this process. capes.gov.brnih.gov Starting from an initial hit, researchers systematically modified both the 2-anilino and the 5-aryl rings. On the 5-aryl side, the discovery that a 3-pyridyl group dramatically increased potency guided further design efforts. estranky.sk This potent core was then combined with optimized substituents on the 2-anilino ring, leading to compounds with excellent enzymatic and cellular activity. estranky.sk

A key aspect of this rational design was the focus on improving pharmacokinetic properties alongside potency. For instance, the highly potent analog, oxazole 39 from the study (N-(2-methoxy-5-(N-(2-(dimethylamino)ethyl)sulfamoyl)phenyl)-5-(pyridin-3-yl)oxazol-2-amine), was selected for further development not only because of its high potency but also because it possessed good solubility and oral pharmacokinetic properties, ultimately demonstrating efficacy in an in vivo tumor xenograft model. estranky.sk This holistic approach, which balances potency, selectivity, and drug-like properties, is central to the rational design of novel analogs based on the 5-aryloxazol-2-amine scaffold for enhanced efficacy and selectivity.

Computational and Theoretical Chemistry of 5 3 Methoxyphenyl Oxazol 2 Amine and Its Derivatives

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is instrumental in predicting the binding mode and affinity of a ligand to a protein's active site.

The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand, such as a derivative of 5-(3-Methoxyphenyl)oxazol-2-amine, and its target receptor. A lower binding energy indicates a more stable and favorable interaction.

For instance, in studies of analogous heterocyclic compounds, molecular docking has been employed to predict their potential as inhibitors of specific enzymes. For a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, docking studies were conducted against the human COX-2 enzyme to understand their binding mechanisms nih.gov. Similarly, docking studies on N-trityl-5-azaindazole derivatives with cancer-causing receptor proteins revealed binding energies ranging from -257.9 to -286.3 kcal/mol, with some compounds showing very high bonding interactions with specific active site amino acids .

While specific binding affinity data for this compound is not available in the cited literature, the table below presents hypothetical binding affinity predictions for some of its derivatives against a putative protein target, based on typical values observed for similar small molecules.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase A | -8.5 |

| Derivative 1 (with fluoro substitution) | Kinase A | -9.2 |

| Derivative 2 (with chloro substitution) | Kinase A | -9.0 |

| Derivative 3 (with methyl substitution) | Kinase A | -8.7 |

This is a hypothetical data table for illustrative purposes.

The stability of a ligand-receptor complex is governed by various intermolecular forces. Molecular docking simulations provide a detailed view of these interactions.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The amino group and the oxazole (B20620) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. In the crystal structure of a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N—H⋯N hydrogen bonds nih.gov. Docking studies of novel benzimidazole (B57391) derivatives have also highlighted the importance of hydrogen bonding interactions with specific amino acid residues like ASP463 and guanine (B1146940) DG13 in the active site of topoisomerase IIα-DNA nih.gov.

Quantum Chemical Calculations (DFT, HOMO-LUMO, NBO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.

DFT calculations provide valuable information about the distribution of electrons within a molecule and its propensity to react. Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap is 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively mdpi.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for understanding how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the molecule's stability.

The following table summarizes key electronic properties calculated for a representative oxazole derivative using DFT.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

This is a representative data table based on typical values for similar compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into:

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can reveal how these changes affect the stability of the complex.

Stability of the Complex: By running simulations over several nanoseconds, the stability of the predicted binding pose from docking can be assessed. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate stability.

Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the biological environment and its impact on ligand binding.

For example, MD simulation studies on novel benzimidazole derivatives confirmed the stability of the ligand-topoisomerase IIα-DNA complex, supporting the findings from molecular docking nih.gov. These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijsred.comresearchgate.net For oxazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be described by molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature. Various QSAR methodologies, including those employing random forests and associative neural networks, have been utilized to model the activity of compounds containing the oxazole scaffold. researchgate.net

For instance, 3D-QSAR studies on related heterocyclic compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have been performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These studies generate 3D contour maps that visualize the regions where modifications to the molecule's steric, electrostatic, and hydrophobic fields could enhance biological activity. mdpi.com In one such study, the CoMFA model indicated that the electrostatic field had a significant effect on binding affinity, contributing 60.7% to the model, while the CoMSIA model highlighted the important role of hydrophobic interactions. mdpi.com

In the context of designing new oxazole-based therapeutic agents, pharmacophore modeling, a type of 3D-QSAR, is often employed. This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A study on triazole-bearing compounds as potential Cyclooxygenase-2 (COX-2) inhibitors developed several pharmacophore models. semanticscholar.org The best-performing model, AADRRR_2, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and three aromatic rings (R), highlighting the structural requirements for potent COX-2 inhibition. semanticscholar.org

Table 1: Example of a 3D-QSAR Pharmacophore Model for COX-2 Inhibitors

| Model Name | Pharmacophore Features | Description |

| AADRRR_2 | 2x Acceptor, 1x Donor, 3x Aromatic Ring | The model identifies the necessity of two hydrogen bond acceptors, one hydrogen bond donor, and three aromatic rings for high-affinity binding to the COX-2 enzyme. This arrangement is considered crucial for the inhibitory activity of the designed compounds. semanticscholar.org |

These QSAR models serve as predictive tools that guide the rational design and synthesis of novel derivatives of this compound with potentially improved activity and selectivity. ijsred.comresearchgate.net

In Silico Predictions of Biological Profiles

In silico prediction of biological profiles involves the use of computational tools to estimate the pharmacokinetic and pharmacodynamic properties of a compound. This early-stage assessment is vital for filtering out drug candidates that are likely to fail in later stages of development due to poor absorption, distribution, metabolism, and excretion (ADME) properties or toxicity. nih.gov

Various freeware and commercial software packages, such as SwissADME, OSIRIS Property Explorer, and Toxtree, are commonly used to predict the biological profiles of oxazole derivatives. jcchems.comscienceopen.com These tools calculate a range of physicochemical properties and ADME parameters that are critical for a compound's potential as an orally active drug.

Drug-Likeness and Physicochemical Properties: A primary step in in silico analysis is the evaluation of a compound's "drug-likeness," often assessed using rules like Lipinski's Rule of Five. This rule states that an orally active drug should generally have a molecular weight under 500 Da, a logP value (a measure of lipophilicity) no greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Studies on various series of oxazole derivatives have shown that many compounds within this class adhere to Lipinski's rule, indicating good potential for oral bioavailability. jcchems.comscienceopen.com Other important predicted properties include the topological polar surface area (TPSA), which is related to drug transport and permeability, and molar refractivity. jcchems.comscienceopen.com

ADME Predictions: ADME profiles predict how a drug is handled by the body. For oxazole derivatives, in silico tools can estimate parameters such as gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and interaction with drug-metabolizing enzymes and transporters. jcchems.comscienceopen.com For example, studies have shown that many designed oxazole compounds are predicted to have high GI absorption. jcchems.comscienceopen.com Furthermore, predictions can indicate whether a compound is a substrate for transporters like P-glycoprotein or an inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is crucial for assessing potential drug-drug interactions. jcchems.comscienceopen.com

Molecular Docking: Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. This method is used to elucidate the mechanism of action and to screen for potential drug candidates. For instance, docking studies on oxazole derivatives targeting the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in diabetes, have revealed that certain derivatives exhibit high docking scores and strong binding interactions, comparable to or even better than standard drugs like Rosiglitazone. These findings suggest that such compounds could be potent candidates for the intended therapeutic target.

Table 2: Exemplary In Silico Predicted Properties for a Series of Oxazole Derivatives

| Parameter | Predicted Value Range | Significance |

| Physicochemical Properties | ||

| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's Rule of Five, related to oral bioavailability. |

| logP | -0.25 to 4.58 | Measures lipophilicity; affects absorption and distribution. jcchems.comscienceopen.com |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Adherence to Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Adherence to Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 35.26 to 128.60 Ų | Influences membrane permeability and bioavailability. jcchems.comscienceopen.com |

| ADME Properties | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. jcchems.comscienceopen.com |

| Blood-Brain Barrier (BBB) Permeability | Negative / Low | Suggests the compound is less likely to cause central nervous system side effects. jcchems.comscienceopen.com |

| P-glycoprotein Substrate | Mostly "No" | Indicates lower susceptibility to efflux pumps, which can reduce drug efficacy. jcchems.comscienceopen.com |

| CYP Enzyme Inhibition | Variable | Predicts potential for drug-drug interactions. Many oxazoles show inhibitory potential for CYP1A2 and CYP2C19. jcchems.comscienceopen.com |

The comprehensive in silico profiling of this compound and its derivatives is an indispensable part of modern drug discovery, enabling a more focused and efficient approach to identifying promising new therapeutic agents.

Future Perspectives and Research Gaps

Development of Highly Selective and Potent Analogs

The quest for enhanced therapeutic efficacy and reduced off-target effects is a primary driver in drug discovery. For 5-(3-Methoxyphenyl)oxazol-2-amine, the development of highly selective and potent analogs is a critical next step. This involves systematic modifications to its chemical structure to improve its interaction with specific biological targets.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and evaluating a series of derivatives, researchers can identify which parts of the molecule are essential for its activity and which can be modified to enhance potency and selectivity. For instance, research on N-aryl-5-aryloxazol-2-amine derivatives has shown that substitutions on the N-phenyl ring, such as a hydroxyl or amino group at the para-position, are crucial for their inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. jst.go.jp Further optimization of these derivatives, including the introduction of halogen and methyl groups, has been shown to positively or negatively impact potency. jst.go.jp

The synthesis of various analogs, such as those with different substituents on the phenyl rings, allows for a detailed exploration of the chemical space around the core oxazole (B20620) structure. jst.go.jpestranky.sk This systematic approach can lead to the identification of candidates with improved pharmacokinetic and pharmacodynamic profiles. For example, a study on diaryl oxazole compounds for pancreatic cancer treatment involved the synthesis of over 80 analogs to improve selective cytotoxicity. scispace.com

Interactive Table: Structure-Activity Relationship of Oxazole Derivatives

| Compound ID | R1 Group (at C5-phenyl) | R2 Group (at N-phenyl) | Biological Target | Potency | Reference |

|---|---|---|---|---|---|

| Analog 1 | 3-methoxy | Unsubstituted | 5-LOX | Moderate | jst.go.jp |

| Analog 2 | 3-methoxy | 4-hydroxy | 5-LOX | High | jst.go.jp |

| Analog 3 | 3-methoxy | 4-amino | 5-LOX | High | jst.go.jp |

Investigation of Novel Biological Targets and Mechanisms

While initial studies have identified certain biological targets for this compound and its analogs, a comprehensive understanding of their mechanism of action requires further investigation. Exploring novel biological targets and elucidating the intricate signaling pathways involved will open up new therapeutic avenues.

Oxazole derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. For instance, some diaryl oxazole analogs have been found to inhibit protein kinases overexpressed in pancreatic cancer, such as tyrosine receptor kinase B and proto-oncogene Pim-1. scispace.com Other oxazole-based compounds have demonstrated inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammatory cascade. jst.go.jp There is also evidence of oxazole derivatives acting as acid ceramidase inhibitors, which plays a role in sphingolipid metabolism and related disorders. nih.gov

Future research should focus on unbiased screening approaches to identify new molecular targets. Techniques such as chemical proteomics and phenotypic screening can reveal unexpected interactions and cellular effects, providing a more complete picture of the compound's biological profile. Unraveling these novel mechanisms will be crucial for identifying new disease indications and for the rational design of next-generation analogs.

Advancements in Sustainable Synthetic Methodologies

The chemical synthesis of complex molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. A key area for future development is the adoption of greener and more sustainable synthetic methodologies.

Modern synthetic methods are increasingly focused on efficiency, safety, and environmental impact. unimi.it For oxazole synthesis, several innovative approaches have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ijpsonline.comresearchgate.net Other sustainable techniques being explored include ultrasound-assisted synthesis and mechanochemical methods, which minimize the use of solvents. mdpi.com

The use of catalysts, such as copper and palladium, has also been shown to facilitate the efficient synthesis of oxazole derivatives. ijpsonline.com Furthermore, the development of one-pot synthesis and tandem reactions, where multiple transformations occur in a single reaction vessel, can streamline the synthetic process and reduce the number of purification steps required. mdpi.com Research into these green chemistry approaches will not only make the production of this compound and its analogs more environmentally friendly but also potentially more cost-effective.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Q & A

Q. What are the established synthetic routes for 5-(3-Methoxyphenyl)oxazol-2-amine, and what key intermediates are involved?

Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted benzoic acid hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form the oxazole ring . Key intermediates include hydrazide derivatives of 3-methoxyphenyl precursors. For example, lists derivatives where the 3-methoxyphenyl group is retained, suggesting that functionalization of the phenyl ring precedes oxazole formation. Purification often involves column chromatography, and structural validation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, and detail SC-XRD studies of related oxadiazole derivatives, highlighting bond lengths (e.g., C–N: ~1.32 Å) and angles to confirm planarity and substituent orientation. Additionally, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements, while FT-IR validates functional groups like the oxazole C=N stretch (~1600 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Answer: While direct data on this compound is limited, structurally analogous oxazoles and oxadiazoles exhibit anticancer and antioxidant properties. For instance, reports IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) for similar compounds, attributed to apoptosis induction via caspase-3 activation. Antioxidant activity is assessed via DPPH radical scavenging assays, with EC₅₀ values comparable to ascorbic acid .

Advanced Research Questions

Q. How can researchers optimize the bioactivity of this compound through structure-activity relationship (SAR) studies?

Answer: SAR studies focus on modifying the phenyl ring and oxazole substituents. demonstrates that adding electron-donating groups (e.g., morpholine or piperazine) to the aniline moiety enhances anticancer potency by improving solubility and target binding. For example, N-[4-(4-methylpiperazin-1-yl)phenyl] derivatives show improved cytotoxicity (IC₅₀: 2.5 µM vs. 15 µM for unmodified analogs). Computational docking (e.g., AutoDock Vina) can predict interactions with kinases or DNA topoisomerases .

Q. How can contradictions in reported biological data for oxazole derivatives be resolved?

Answer: Discrepancies in bioactivity often arise from assay variability or impurities. For example, reports conflicting IC₅₀ values for oxadiazoles due to differences in cell viability assays (MTT vs. SRB). To resolve this:

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic properties?

Answer: Key parameters include:

- Solubility: Assessed via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Plasma protein binding: Use ultrafiltration or equilibrium dialysis.

notes that 3-methoxyphenyl groups reduce hepatic clearance compared to halogenated analogs, suggesting metabolic resistance via steric hindrance .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Answer:

Q. How can computational methods aid in predicting the compound’s reactivity or toxicity?

Answer:

- Density Functional Theory (DFT): Predicts electrophilic sites prone to metabolic oxidation (e.g., oxazole C2 position).

- ADMET Predictor™: Estimates toxicity endpoints (e.g., hERG inhibition, Ames mutagenicity).

highlights that methoxy groups reduce cytotoxicity toward non-cancerous cells (e.g., HEK-293), aligning with computed LogP values (~2.1) indicating moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.